molecular formula C17H19NO6S B7499365 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No.: B7499365
M. Wt: 365.4 g/mol
InChI Key: DJLBUEYKQUGILU-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17NO6S and a molecular weight of 351.37 g/mol . This compound is known for its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a dimethoxy-methylbenzenesulfonate moiety.

Preparation Methods

The synthesis of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves multiple steps, including the acetylation of aniline derivatives and subsequent sulfonation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate include:

    4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: This compound lacks the methyl group present in the original compound.

    4-(Aminophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate: This compound lacks the acetyl group.

    4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: This compound has a similar structure but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-acetamidophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-11-9-16(23-4)17(10-15(11)22-3)25(20,21)24-14-7-5-13(6-8-14)18-12(2)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBUEYKQUGILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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